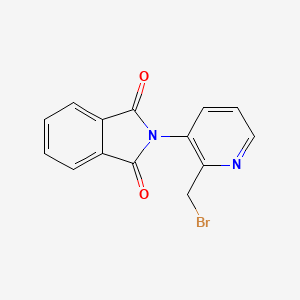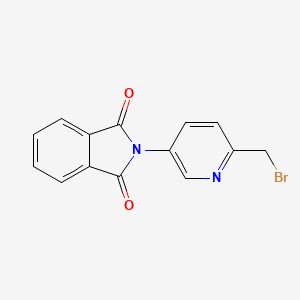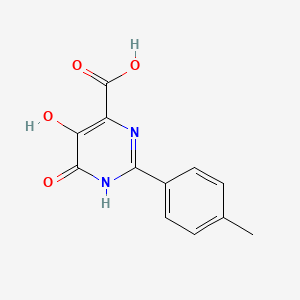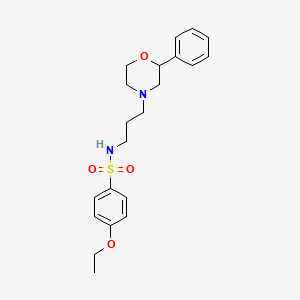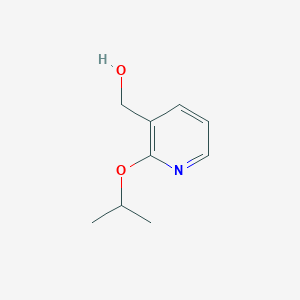
(2-异丙氧基吡啶-3-基)甲醇
描述
科学研究应用
合成复杂配体和前体
与 (2-异丙氧基吡啶-3-基)甲醇相关的化合物的一个关键应用是在合成复杂配体和用于进一步化学反应的前体。例如,具有类似结构的化合物已经通过多步骤工艺制备,并被确定为合成仿生螯合配体的潜在前体。这些工艺展示了中等至优异的产率,展示了此类化合物在合成复杂有机结构中的多功能性和潜力 (Gaynor, McIntyre, & Creutz, 2023)。
催化和反应中间体
研究还探讨了类似化合物在催化过程中或作为催化系统一部分的中间体的作用。例如,涉及相关化合物的双核 Zn(II) 络合物通过常见的环状磷酸盐中间体促进某些磷酸盐的裂解和异构化。这说明了这些化合物在理解和增强催化反应中的效用,提供了对作用机理和在合成和工业过程中的潜在应用的见解 (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009)。
金属有机簇
此外,(2-异丙氧基吡啶-3-基)甲醇的衍生物已被用于金属有机簇的靶向合成,例如 Mn 立方烷和双立方烷聚集体。这些簇由于其磁性并材料科学中的潜在应用而受到关注。源自类似于 (2-异丙氧基吡啶-3-基)甲醇的化合物的官能化配体的使用,能够对这些复杂结构的合成进行精确控制,突出了此类化合物在配位化学领域发展中的重要性 (Zhang, Yang, Sun, Wu, & Qiu, 2019)。
铁(II) 配合物中的自旋态行为
与 (2-异丙氧基吡啶-3-基)甲醇相关的配体及其铁(II) 络合物盐的合成,为这些配合物的自旋态行为提供了宝贵的见解。涉及此类化合物的研究已经证明了配体设计如何影响所得金属配合物的磁性,从而在磁性材料和分子电子学中提供了潜在的应用 (Cook & Halcrow, 2015)。
安全和危害
The safety information for (2-Isopropoxypyridin-3-yl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Mode of Action
Pyridine derivatives are known to interact with various biological targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Given the presence of the pyridine ring, it is possible that this compound could interact with enzymes or receptors that recognize this structural motif
Pharmacokinetics
The compound’s molecular weight (16721 g/mol) and its physical form (liquid) suggest that it could be well absorbed and distributed in the body . The compound’s stability at room temperature also suggests that it could have a reasonable half-life .
Action Environment
The action of (2-Isopropoxypyridin-3-yl)methanol could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the presence of other chemicals or biological entities in the environment could potentially influence the compound’s efficacy and stability.
属性
IUPAC Name |
(2-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNZHKLCJSWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670235 | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954240-50-7 | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

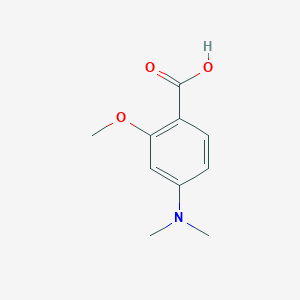
![ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3316557.png)
![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3316558.png)


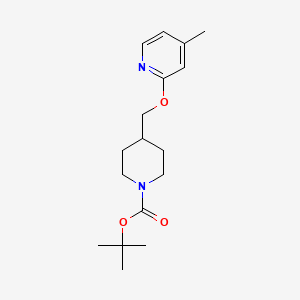
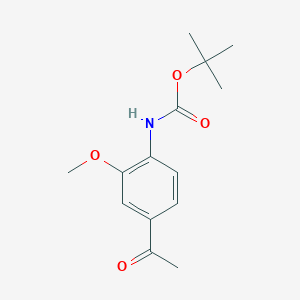
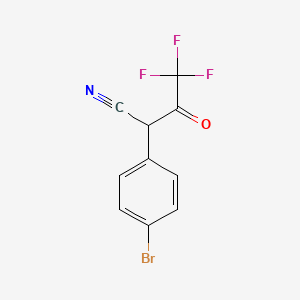

![8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3316612.png)
